molecular formula C13H22O2 B14675394 Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)- CAS No. 37875-02-8

Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)-

Cat. No.: B14675394
CAS No.: 37875-02-8
M. Wt: 210.31 g/mol
InChI Key: AFOZSDAAEPQXCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be achieved through several routes. One common method involves the carboxylation of organometallic intermediates. This process typically starts with an organic halogen compound, which is transformed into a nucleophilic metal derivative. This derivative then reacts with carbon dioxide to form the carboxylic acid . Another method involves the hydrolysis of nitriles, where the nitrile intermediate is generated by a nucleophilic substitution reaction and subsequently hydrolyzed to yield the carboxylic acid .

Chemical Reactions Analysis

4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of metabolic enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid can be compared with other cycloalkane carboxylic acids, such as:

The unique combination of the cyclopentylmethyl and cyclohexane groups in 4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid gives it distinct chemical and physical properties, making it valuable for specific applications .

Biological Activity

Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)- is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Cyclohexanecarboxylic acid, 4-(cyclopentylmethyl)- is characterized by its cyclohexane backbone with a carboxylic acid functional group and a cyclopentylmethyl substituent. The molecular formula is C13H22O2C_{13}H_{22}O_2, and it exhibits properties typical of carboxylic acids, including acidity and the ability to form esters.

Mechanisms of Biological Activity

The biological activity of cyclohexanecarboxylic acid derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. For instance, studies have shown that certain cyclohexanecarboxylic acid derivatives can act as inhibitors of enzymes involved in metabolic pathways or as modulators of receptor activity.

1. Inhibition of Enzymatic Activity

Research indicates that cyclohexanecarboxylic acid derivatives can inhibit various enzymes, including those involved in the fibrinolytic system. For example, a related compound, 1-(aminomethyl)-cyclohexane-4-carboxylic acid (AMCHA), has been identified as a potent inhibitor of the fibrinolytic system, suggesting that similar derivatives may exhibit comparable activities .

2. Selectivity for Proteases

A study on structure-activity relationships (SAR) highlighted that certain derivatives of cyclohexanecarboxylic acids selectively inhibit ADAM17, a protease implicated in the shedding of cell surface proteins. The selectivity was confirmed through assays that demonstrated minimal impact on other proteases like ADAM10 .

Case Study 1: ADAM17 Inhibition

In a study focused on ADAM17 inhibitors, compounds including 4-cyclopentylmethyl showed promising results with IC50 values indicating effective inhibition at micromolar concentrations. The compounds did not compromise cell viability in various cancer cell lines, suggesting their potential as therapeutic agents without significant cytotoxicity .

CompoundStructureADAM10 IC50 (μM)ADAM17 IC50 (μM)
4-Cyclopentylmethyl->10035 ± 3.3

Case Study 2: Fibrinolytic System Modulation

The compound AMCHA has been studied for its effects on the fibrinolytic system, demonstrating its potential utility in managing conditions related to blood clotting disorders. This highlights the relevance of cyclohexanecarboxylic acid derivatives in therapeutic applications targeting hemostatic balance .

Properties

CAS No.

37875-02-8

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-(cyclopentylmethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H22O2/c14-13(15)12-7-5-11(6-8-12)9-10-3-1-2-4-10/h10-12H,1-9H2,(H,14,15)

InChI Key

AFOZSDAAEPQXCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2CCC(CC2)C(=O)O

Origin of Product

United States

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